3-O-Benzyl 17-Epiestriol
Description
Significance of Estriol (B74026) and Estriol Derivatives in Steroid Hormone Research
Estriol (E3) is a major estrogen during pregnancy, synthesized by the placenta. nih.govdrugbank.com Compared to estradiol (B170435) (E2), the most potent endogenous estrogen, estriol is considered a weaker estrogen. nih.gov This difference in potency and its unique biological profile have made estriol and its synthetic derivatives valuable tools in chemical biology and steroid hormone research. nih.govoup.com The study of these compounds helps to elucidate the structural determinants of estrogen receptor binding and activation. oup.com
Rationale for Synthetic Modification of Estriol at C-3 and C-17 Positions
The estriol molecule possesses key functional groups that are targets for synthetic modification, notably the phenolic hydroxyl group at the C-3 position and the two hydroxyl groups at the C-16 and C-17 positions on the D-ring. nih.gov The phenolic A-ring is primarily responsible for high-affinity, selective binding to estrogen receptors. nih.gov Modifications at the C-3 and C-17 positions are strategically employed to fine-tune the molecule's properties.
For instance, introducing a benzyl (B1604629) ether at the C-3 position, creating a 3-O-benzyl derivative, can protect the phenolic hydroxyl group. This modification can influence the compound's metabolic fate by preventing sulfation at this position, a common metabolic pathway for estrogens. oup.com The C-17 position is also critical; modifications here, including changes to the stereochemistry of the hydroxyl group, directly impact receptor binding and biological activity. nih.govacs.org
The binding of an estrogenic compound to ERα and ERβ is a highly specific interaction, sensitive to subtle structural changes in the ligand. researchgate.net The stereochemistry at the C-17 position is a key determinant of binding affinity. Estriol, which is 16α,17β-estriol, generally shows a preferential binding affinity for ERβ over ERα. oup.com Its epimer, 17-epiestriol (B195166) (16α,17α-estriol), is also a selective agonist for ERβ. nih.govnih.govwikipedia.org
The introduction of different substituents can further modulate these binding affinities. While specific binding data for 3-O-Benzyl 17-Epiestriol is not extensively detailed in the provided search results, the principles of modification suggest that the benzyl group at C-3 would likely decrease binding affinity, as a free phenolic hydroxyl is crucial for optimal receptor interaction. nih.gov However, this modification is often used to create a prodrug, where the benzyl group is cleaved in vivo to release the active hormone. The core 17-epiestriol structure is known to be a more potent inhibitor of vascular cell adhesion molecule 1 (VCAM-1) expression than estradiol, an effect mediated through ERβ. nih.gov
| Compound | RBA for ERα (%) | RBA for ERβ (%) | Selectivity (ERα/ERβ Ratio) |
|---|---|---|---|
| Estradiol (E2) | 100 | 100 | 1.0 |
| Estriol (E3) | 12.65 | 26 | 0.49 |
| 17-Epiestriol | 55.45 | 79-80 | ~0.7 |
| 16-Epiestriol | 7.8 | 50 | 0.16 |
Data synthesized from multiple sources. oup.comwikipedia.org The RBA is relative to estradiol, set at 100%.
The metabolism of estrogens is a complex process involving various enzymatic reactions, primarily occurring in the liver but also in target tissues. oup.com Key metabolic pathways include hydroxylation, catalyzed by cytochrome P450 enzymes, and conjugation reactions like sulfation and glucuronidation. drugbank.comoup.com These modifications generally increase water solubility and facilitate excretion.
Synthetic modifications can significantly alter these metabolic routes. Protecting the C-3 hydroxyl group with a benzyl ether, as in this compound, is expected to block C-3 glucuronidation and sulfation, thereby increasing the metabolic stability of the compound and potentially altering its pharmacokinetic profile. tandfonline.com Similarly, modifications at the C-17 position can influence the activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes that interconvert estrogens and androgens with different potencies. acs.org For example, ethinyl substitution at the C-17 position is a well-known strategy to minimize first-pass hepatic metabolism and increase oral bioavailability. nih.gov The stereochemistry at C-17 in 17-epiestriol would also present a different substrate for metabolic enzymes compared to the 17β-hydroxy configuration of estradiol or estriol, likely influencing its rate and pathway of metabolism. nih.gov
Stereoisomerism plays a critical role in the biological activity of steroid hormones. alpcourchevel.com The three-dimensional arrangement of atoms dictates how a ligand fits into the binding pocket of its receptor. researchgate.net The difference between estriol and 17-epiestriol lies in the orientation of the hydroxyl group at C-17; it is in the beta (β) position in estriol and the alpha (α) position in 17-epiestriol. nih.govwikipedia.org
This seemingly minor change has significant consequences for molecular recognition by estrogen receptors. oup.com The ligand-binding domains of ERα and ERβ have subtle differences in their amino acid composition, which can lead to preferential binding of certain stereoisomers. oup.comresearchgate.net For instance, the amino acid at position 421 in human ERα (methionine) differs from the corresponding residue in ERβ (isoleucine), and this difference is thought to play a role in the differential binding of various D-ring derivatives. oup.com The specific stereochemistry of 17-epiestriol contributes to its selective agonism at ERβ. nih.gov This selectivity is a key area of research, as ERβ-selective agonists are being investigated for different therapeutic applications than non-selective or ERα-selective agonists. researchgate.net The study of epimers like 17-epiestriol provides valuable insights into the structural features that govern receptor-ligand interactions and the subsequent biological response. oup.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-YHYVJRSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747104 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316291-21-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316291-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for Characterization and Quantification of 3 O Benzyl 17 Epiestriol in Research Samples
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of steroid compounds, providing the necessary separation from complex matrices and closely related structural isomers. The choice of technique is dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the required sensitivity and specificity of the assay.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles (e.g., UV, Fluorescence, Electrochemical Detection)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 3-O-Benzyl 17-Epiestriol (B195166). Separation is typically achieved using reversed-phase columns where the benzyl (B1604629) group increases the compound's hydrophobicity, leading to stronger retention compared to its parent compound, 17-epiestriol.
UV Detection: The phenolic A-ring in the steroid structure contains a chromophore that allows for detection by UV spectrophotometry, typically around 280 nm. researchgate.net While robust and widely available, UV detection may lack the sensitivity required for trace-level analysis in complex biological samples.
Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag can be employed. However, native fluorescence can also be utilized for some estrogens, offering better sensitivity and selectivity than UV detection.
Electrochemical Detection (ECD): ECD can provide significantly higher sensitivity for phenolic steroids compared to UV detection. mst.dk It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, a process for which the phenolic hydroxyl group is well-suited.
Table 1: General HPLC Conditions for Estrogen Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for hydrophobic molecules like steroids. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for the elution of compounds with a wide range of polarities. researchgate.net |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns. researchgate.net |
| Detection | UV at ~280 nm or Fluorescence (Ex/Em specific) | The phenolic ring is UV-active; fluorescence offers higher sensitivity. researchgate.net |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) with Selective Detection (e.g., Flame Ionization Detection, Mass Spectrometry)
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For steroids, which possess multiple polar hydroxyl groups, chemical derivatization is essential to increase volatility and improve chromatographic peak shape. nih.govnih.gov For 3-O-Benzyl 17-Epiestriol, the hydroxyl groups at the C16 and C17 positions would require derivatization, commonly through silylation (e.g., using N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) or acylation. nih.govchromatographyonline.com
Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms. While robust, it is non-selective and may be susceptible to interference from co-eluting matrix components. jcrpe.org
Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer provides high selectivity and sensitivity. nih.gov Operating the MS in Selected Ion Monitoring (SIM) mode, where only specific ion fragments characteristic of the analyte are monitored, significantly enhances sensitivity and specificity, making it a cornerstone for trace steroid analysis. nih.govspectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of estrogens and their metabolites in research and clinical settings. nih.gov This hybrid technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. acs.orgjksus.org For this compound, LC-MS/MS avoids the need for derivatization required for GC analysis. Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mst.dk
Applications of Selected Reaction Monitoring (SRM) for Enhanced Specificity and Sensitivity
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry scan mode that provides exceptional specificity and sensitivity for quantitative analysis. spectroscopyonline.comchromatographytoday.com In an SRM experiment, the first quadrupole isolates a specific precursor ion (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell, and the second quadrupole isolates a specific, characteristic product ion for detection. spectroscopyonline.com This process effectively filters out background noise and matrix interferences, allowing for accurate quantification even at very low concentrations. acs.orglcms.cz
Table 2: Hypothetical SRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
|---|---|---|---|---|
| This compound | 379.2 [M+H]⁺ | >91.1 (benzyl group) | ESI+ | The benzyl fragment is highly characteristic. |
| >271.2 [M-benzyl-H₂O+H]⁺ | ESI+ | Corresponds to the steroid backbone after losses. | ||
| 17-Epiestriol (for comparison) | 289.2 [M+H]⁺ | >271.2 [M-H₂O+H]⁺ | ESI+ | Useful for method development and comparison. nih.gov |
Utilization of Stable Isotope Dilution (SID) Methodology for Absolute Quantification
For the most accurate and precise quantification, Stable Isotope Dilution (SID) mass spectrometry is the definitive methodology. jcrpe.orgnih.gov This approach involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample at the earliest stage of preparation. sfu.ca This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte, meaning it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement. nih.govnih.gov By measuring the response ratio of the native analyte to the labeled internal standard, highly accurate absolute quantification can be achieved. acs.org
Advanced Spectroscopic Characterization for Structural Elucidation in Synthetic Research
Confirming the precise chemical structure of a newly synthesized compound like this compound is non-negotiable. A combination of advanced spectroscopic methods is required for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide critical information.
¹H NMR provides data on the chemical environment of each proton, their proximity to one another (through coupling constants), and their relative numbers (through integration). For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.5 ppm range) and the A-ring of the steroid (6.5-7.2 ppm). asianpubs.org The benzylic methylene (B1212753) protons (O-CH₂-Ph) would likely appear as a singlet or a pair of doublets around 5.0 ppm. The numerous protons on the steroid's B, C, and D rings would produce a complex series of multiplets in the upfield region (1.0-2.9 ppm). asianpubs.org A key singlet corresponding to the C18-methyl group would be expected at a chemical shift below 1.0 ppm. asianpubs.org
¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their electronic environment. The spectrum of this compound would display distinct signals for the carbons of the benzyl group and the steroid nucleus. academicjournals.org For instance, estriol (B74026) itself shows characteristic signals for C-17 and C-16 in the 80-85 ppm range, and the C-3 carbon at around 155 ppm (for the phenolic carbon). uregina.carsc.org The introduction of the benzyl group at the 3-O position would shift the C-3 signal and introduce new signals for the benzyl carbons, including the methylene carbon (around 70 ppm) and the aromatic carbons (127-138 ppm). asianpubs.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, confirming the complete and unambiguous assignment of all signals.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the compound's molecular formula.
For this compound (C₂₅H₃₀O₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the measured value. A close match provides strong evidence for the correct structure.
Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through controlled fragmentation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, key fragmentation pathways would likely include the loss of the benzyl group (a neutral loss of 91 Da) or the benzyloxy group (107 Da), as well as sequential losses of water molecules from the two hydroxyl groups on the D-ring. Analyzing these fragments helps to piece together the molecular structure and confirm the location of substituents.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. unibe.ch Each functional group has characteristic vibrational frequencies, and the resulting spectrum serves as a unique "molecular fingerprint."
Infrared (IR) Spectroscopy: An IR spectrum of this compound would show key absorption bands confirming the presence of its functional groups. researching.cn
A broad band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups at C16 and C17. jksus.org
Strong absorptions around 3000-2850 cm⁻¹ would correspond to the C-H stretching of the aliphatic parts of the steroid skeleton. researchgate.net
Aromatic C-H stretching from the benzyl group and the A-ring would appear just above 3000 cm⁻¹. jksus.org
C=C stretching vibrations from the aromatic rings would be visible in the 1610-1450 cm⁻¹ region. researchgate.netmdpi.com
A characteristic C-O stretching band for the benzyl ether linkage would be expected around 1250 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides similar, yet complementary, vibrational information. researchgate.net It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching modes of the aromatic rings and the C-C backbone of the steroid. nih.govnih.govnih.gov Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties and confirm its structural identity. researchgate.net
| Spectroscopy Technique | Information Provided | Key Features for this compound |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C) | Signals for benzyl group, steroid skeleton, C18-methyl asianpubs.orgacademicjournals.org |
| High-Resolution MS | Exact mass and elemental composition | Precise m/z for C₂₅H₃₀O₃; fragmentation (loss of benzyl, water) |
| Infrared (IR) Spectroscopy | Vibrational modes of polar functional groups | O-H stretch (~3400 cm⁻¹), C-O ether stretch (~1250 cm⁻¹) jksus.orgresearchgate.net |
| Raman Spectroscopy | Vibrational modes of non-polar bonds | Strong aromatic C=C and C-C backbone signals nih.govnih.gov |
Molecular Interactions and Receptor Pharmacology of 3 O Benzyl 17 Epiestriol: in Vitro Perspectives
Estrogen Receptor (ER) Binding Kinetics and Affinities (ERα and ERβ)
The interaction of a ligand with a receptor is the initiating step for any biological response. For estrogens and their derivatives, the binding affinity for ERα and ERβ is a critical determinant of their potency and tissue-specific effects. This affinity is typically quantified in cell-free systems to isolate the direct ligand-receptor interaction from downstream cellular events.
The relative binding affinity (RBA) of a compound is determined by its ability to displace a radiolabeled reference ligand, typically ¹⁷β-estradiol, from the estrogen receptor. While specific RBA values for 3-O-Benzyl 17-Epiestriol (B195166) are not extensively documented in publicly available literature, the affinity can be inferred from its parent compound, 17-epiestriol.
Research on 17-epiestriol shows that it binds to both estrogen receptors. In competitive binding assays using human ERα and ERβ, 17-epiestriol demonstrates a notable preference for ERβ. caymanchem.comwikipedia.org The presence of the benzyl (B1604629) group at the 3-hydroxyl position, a critical site for hydrogen bonding within the receptor's ligand-binding pocket, would be expected to significantly alter this binding profile. researchgate.net The replacement of the phenolic hydroxyl group with a bulky benzyl ether linkage eliminates a key hydrogen bond donor and introduces significant steric bulk, which generally leads to a decrease in binding affinity compared to the parent compound.
To understand the binding characteristics of 3-O-Benzyl 17-Epiestriol, it is useful to compare the profile of its core structure, 17-epiestriol, with major endogenous estrogens like 17β-estradiol and estriol (B74026). 17β-Estradiol is the most potent endogenous estrogen and binds with high affinity to both ERα and ERβ, serving as the benchmark for RBA calculations (RBA = 100). biochempress.com Estriol is a weaker estrogen with a lower affinity for both receptors compared to estradiol (B170435).
17-Epiestriol exhibits a unique profile. Compared to 17β-estradiol, it has a significantly lower affinity for ERα but a more comparable, though still lower, affinity for ERβ. caymanchem.comwikipedia.org This results in a notable selectivity for ERβ over ERα. For instance, one study reported the RBA of 17-epiestriol to be 29 for ERα and 80 for ERβ, relative to 17β-estradiol. caymanchem.com The introduction of a benzyl group, as seen in other synthetic derivatives, often modulates this affinity and selectivity. nih.gov
Estrogen Receptor-Mediated Cellular Responses (In Vitro)
Investigations into Non-Genomic Estrogen Receptor Actions (e.g., rapid signaling pathways)
There is currently no available scientific data from in vitro studies investigating the non-genomic estrogen receptor actions of this compound. Research into rapid signaling pathways, which are characteristic of non-genomic estrogenic effects, has been conducted for other estrogens like 17β-estradiol, but not for its 3-O-benzyl derivative. iiab.me Studies on the parent compound, 17-epiestriol, indicate it can mediate rapid, non-genomic effects such as the potent inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression in endothelial cells, an action modulated in part through nitric oxide signaling. nih.govresearchgate.net However, it remains undetermined if this compound possesses similar or different activities.
Interactions with G Protein-Coupled Estrogen Receptor 1 (GPER)
Detailed pharmacological data regarding the interaction of this compound with the G protein-coupled estrogen receptor 1 (GPER) is not present in the current scientific literature. The following subsections reflect this absence of specific research findings.
No studies have been published that characterize the binding affinity or functional activity (agonist or antagonist properties) of this compound at the G protein-coupled estrogen receptor 1 (GPER). While GPER is a known mediator of rapid estrogen signaling for compounds like 17β-estradiol pharmacompass.commdpi.com, the interaction profile for this compound has not been established.
A comparative analysis of the selectivity of this compound for GPER versus the classical nuclear estrogen receptors (ERα and ERβ) cannot be provided due to the absence of binding affinity and functional activity data for this specific compound at any of these receptors. The parent compound, 17-epiestriol, is known to be a selective ERβ agonist. wikipedia.orgebi.ac.uk The impact of 3-O-benzylation on this selectivity profile, and its potential affinity for GPER, remains an open area for future research.
Data Tables
Due to the lack of available research data for this compound, no data tables can be generated for its pharmacological properties.
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling of Estriol (B74026) Derivatives
QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. open.ac.uk This is achieved by calculating a range of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
A variety of QSAR models have been developed to predict the estrogenic activity of diverse sets of compounds. These models range from simpler two-dimensional (2D) approaches to more complex three-dimensional (3D) methods.
2D-QSAR: These models use descriptors derived from the 2D representation of a molecule. For instance, Holographic QSAR (HQSAR) utilizes molecular holograms, which are fragment-based descriptors, and has been shown to be effective as it does not require conformational alignment. ivl.se Other 2D approaches may incorporate descriptors like connectivity indices and shape parameters. ivl.se
3D-QSAR: These models take into account the three-dimensional structure of the molecules and their alignment in space. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques. open.ac.ukivl.se They calculate steric and electrostatic fields around the aligned molecules to correlate with their biological activity. For flexible molecules, considering the molecular conformation is particularly important for the accuracy of these models. ivl.se
Other Methods: Linear regression, Support Vector Machines (SVM), and other machine learning algorithms are also employed to build predictive QSAR models. ivl.seresearchgate.net
A comparison of different QSAR methods for estrogen receptor-α (ERα) relative binding affinity (RBA) showed that CoMFA was superior in predictive ability in one study. ivl.se
The core of any QSAR model is the correlation of calculated molecular descriptors with experimentally determined biological data, such as receptor binding affinities (e.g., RBA) or functional activity (e.g., transcriptional activation). open.ac.uk
For estrogenic compounds, descriptors that have been found to be important include:
Topological and Shape Descriptors: These describe the size, shape, and branching of the molecule.
Quantum Chemical Descriptors: These can provide insights into the electronic properties of the molecule. ivl.se
Hydrophobicity and Lipophilicity: These properties are crucial for membrane permeability and interaction with hydrophobic pockets in the receptor.
Presence of Specific Functional Groups: The presence and location of hydroxyl groups are particularly important for estrogenic activity. researchgate.net
In the case of 3-O-Benzyl 17-Epiestriol (B195166), the introduction of the benzyl (B1604629) group at the 3-hydroxyl position would significantly alter several molecular descriptors compared to the parent compound, 17-epiestriol. This would most notably increase its lipophilicity and steric bulk, which would be captured by QSAR models and correlated with changes in receptor binding and functional activity.
Below is an illustrative table of molecular descriptors that could be used in a QSAR study of estriol derivatives.
| Descriptor Class | Example Descriptors | Relevance to Estrogenic Activity |
| Topological | Molecular Weight, Wiener Index, Zagreb Index | Relates to the overall size and branching of the steroid scaffold. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences polar interactions and reactivity. |
| Spatial (3D) | Molecular Volume, Surface Area, Ovality | Describes the three-dimensional shape and fit within the receptor pocket. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Governs hydrophobic interactions and membrane transport. |
Development of 2D and 3D QSAR Models (e.g., CoMFA, CoMSIA, SVR, Linear Regression)[18],
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking and dynamics simulations are powerful computational techniques that provide a dynamic, three-dimensional view of how a ligand interacts with its receptor at an atomic level. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For estrogenic compounds, docking studies are typically performed with the ligand-binding domain (LBD) of the estrogen receptor (ERα or ERβ). researchgate.net
These simulations can predict:
The specific binding pose of the ligand within the LBD.
Conformational changes in the receptor upon ligand binding.
The binding energy or score, which can be used to rank potential ligands.
For 3-O-Benzyl 17-Epiestriol, docking studies would be crucial to understand how the bulky benzyl group is accommodated within the LBD. It is known that the LBDs of ERα and ERβ have differences in their volume and key amino acid residues, which can be exploited for designing receptor-subtype selective ligands. researchgate.net Molecular modeling of some ERβ-selective ligands suggests that they can adopt different orientations within the LBD compared to estradiol (B170435), which may explain their selectivity. researchgate.net
Once a binding mode is predicted, the specific interactions between the ligand and the receptor can be analyzed in detail. These interactions are critical for stabilizing the ligand-receptor complex and determining binding affinity.
Key interactions for estrogenic compounds include:
Hydrogen Bonds: The hydroxyl groups of estrogens typically form a crucial hydrogen bond network with specific amino acid residues in the LBD, such as Glu353, Arg394, and His524 in ERα.
Hydrophobic Interactions: The steroid scaffold fits into a hydrophobic pocket within the LBD. Differences in the amino acids lining this pocket between ERα (e.g., Leu384, Met421) and ERβ (e.g., Met336, Ile373) are a key determinant of subtype selectivity. researchgate.net
Steric Constraints: The size and shape of the ligand must be complementary to the binding pocket. Bulky substituents can introduce steric clashes, potentially reducing binding affinity. The presence of the benzyl group in this compound would likely introduce significant steric interactions that would be a major focus of docking and dynamics studies. researchgate.net
The table below summarizes key interacting residues within the estrogen receptor LBD.
| Interaction Type | Key Amino Acid Residues in ERα | Potential Impact of 3-O-Benzyl Group |
| Hydrogen Bonding | Glu353, Arg394, His524 | The 3-OH is blocked by the benzyl ether, preventing a key hydrogen bond. |
| Hydrophobic Pocket | Leu346, Ala350, Leu387, Phe404 | The benzyl group would likely engage in additional hydrophobic or pi-stacking interactions. |
| Steric Conformation | Met421, Ile424, Leu525 | The bulky benzyl group may cause steric clashes, forcing a different binding orientation. |
Prediction of Binding Modes and Conformational Changes within Estrogen Receptor Ligand Binding Domains (LBDs)[20],
Conformational Analysis and Molecular Feature Mapping for Rational Design
Conformational analysis explores the different three-dimensional shapes a molecule can adopt and their corresponding energy levels. For flexible molecules, identifying the low-energy, biologically active conformation is crucial for understanding its interaction with a receptor.
By understanding the pharmacophore for estrogen receptor binding and the structure-activity relationships of existing compounds, new molecules can be rationally designed with improved potency, selectivity, or other desired properties. For example, knowing how the benzyl group in this compound interacts with the LBD could guide the design of other ether-linked derivatives with potentially enhanced ERβ selectivity, a property observed for the parent compound, 17-epiestriol. nih.govwikipedia.org
Future Directions and Emerging Research Avenues for 3 O Benzyl 17 Epiestriol Research
Development of Novel Estriol-Based Chemical Probes for Receptor Biology Studies
A significant avenue for future research lies in leveraging the 3-O-Benzyl 17-Epiestriol (B195166) structure to create sophisticated chemical probes. These tools are essential for dissecting the complex dynamics of estrogen receptor (ER) interactions in living systems. The parent molecule, 17-epiestriol, has been noted for its higher selectivity for ERβ over ERα, a property that makes its derivatives particularly valuable for studying the specific roles of ERβ. nih.gov
Future work could focus on modifying the 3-O-benzyl group or using it as a synthetic precursor to attach various reporter molecules. For instance, the benzyl (B1604629) group can be deprotected and replaced with fluorescent dyes, such as near-infrared (NIR) fluorophores, to create probes for real-time imaging of ERβ in cells and tissues. acs.org Such probes would enable researchers to visualize receptor localization, trafficking, and ligand-receptor interactions with high spatial and temporal resolution. bmbreports.org
Furthermore, the 17-epiestriol scaffold can be used to develop radiolabeled ligands for Positron Emission Tomography (PET) imaging. acs.org By incorporating a positron-emitting isotope like Fluorine-18 (¹⁸F) onto the molecule, potentially at the 3-position after debenzylation, researchers can create PET probes to non-invasively map ERβ expression in vivo. acs.orgiaea.org This would be invaluable for studying the role of ERβ in various physiological and pathological conditions and for guiding the development of subtype-selective drugs. The development of such probes, derived from the 3-O-Benzyl 17-Epiestriol precursor, would provide powerful tools to advance our understanding of estrogen receptor biology.
| Research Approach | Description | Potential Application |
| Fluorescent Probe Synthesis | Attaching a fluorescent dye (e.g., NIR fluorophore) to the 17-epiestriol core after removal of the 3-O-benzyl group. | Real-time imaging of ERβ dynamics, localization, and ligand binding in living cells. acs.orgbmbreports.org |
| PET Radiotracer Development | Incorporating a positron-emitting isotope (e.g., ¹⁸F) to create a radiolabeled version of 17-epiestriol. | Non-invasive in vivo imaging and quantification of ERβ expression in preclinical and clinical research. acs.org |
| Affinity Selection Probes | Using peptide-based probes that bind to specific ligand-induced conformations of the estrogen receptor. | Classifying the conformational changes induced by 17-epiestriol binding to ERα and ERβ. pnas.org |
Integration of Advanced Computational and High-Throughput Experimental Screening Approaches
The convergence of computational modeling and high-throughput screening (HTS) offers a powerful paradigm for accelerating the characterization of compounds like this compound and its potential derivatives. oup.com This integrated approach allows for the rapid and cost-effective evaluation of large numbers of molecules, helping to prioritize those with the most promising biological activities for further investigation.
Future research should employ computational network models and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity and activity of 17-epiestriol derivatives at different estrogen receptors. oup.comivl.se These in silico methods can model how structural modifications, such as alterations to the benzyl group or other parts of the steroid core, affect receptor interaction.
These computational predictions can then be validated using a battery of HTS in vitro assays. nih.gov Techniques such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) can be used to screen compound libraries derived from this compound for their ability to bind to ERα and ERβ. nih.gov Subsequent cell-based HTS assays, including reporter gene assays and high-throughput transcriptomics (HTTr), can provide a deeper understanding of their functional consequences, revealing whether they act as agonists, antagonists, or selective modulators. oup.com This integrated screening funnel enables a systematic exploration of the structure-activity landscape, facilitating the discovery of novel and potent ER modulators.
Exploration of Undiscovered In Vitro Biological Activities and Signaling Pathways Beyond Canonical Estrogen Receptors
While the classical mechanism of estrogen action involves nuclear ERs modulating gene expression, it is now well-established that estrogens can also elicit rapid biological responses through non-canonical signaling pathways. nih.govehu.eus These pathways are often initiated at the cell membrane and involve receptors such as the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govfrontiersin.org
A critical future research direction is to investigate whether 17-epiestriol, the active form derived from this compound, engages with these non-canonical pathways. Research has shown that some estrogen metabolites and synthetic estrogens can activate GPER, leading to the stimulation of downstream signaling cascades like the MAPK and GPCR pathways, which in turn influence cell proliferation. nih.gov Studies have also demonstrated that 17-epiestriol can potently inhibit the expression of vascular cell adhesion molecule 1 (VCAM-1) through a nitric oxide-dependent mechanism, suggesting actions that may diverge from classical genomic signaling. nih.gov
Future in vitro studies should be designed to explicitly test the activity of 17-epiestriol at GPER and other potential non-ER targets. Experiments could assess its ability to trigger rapid intracellular calcium mobilization or cyclic AMP (cAMP) production, which are hallmarks of GPER activation. mdpi.com Furthermore, exploring its impact on signaling pathways like NF-κB, which can be modulated by xenoestrogens, could reveal novel immunomodulatory or anti-inflammatory functions. nih.govmdpi.com Uncovering such activities would significantly broaden our understanding of the biological roles of estriol (B74026) epimers and open up new therapeutic possibilities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-O-Benzyl 17-Epiestriol?
- Synthesis : The benzylation of 17-Epiestriol at the 3-hydroxyl group typically employs benzyl bromide or chloride under alkaline conditions (e.g., NaH/DMF), followed by purification via column chromatography. Solvent choice (e.g., chloroform:methanol mixtures) should consider solubility parameters .
- Characterization : Use NMR (¹H and ¹³C) to confirm substitution patterns, particularly the 3-O-benzyl group. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (exact mass: 288.1546 Da for the parent compound) . Purity assessment via HPLC with UV detection (λ = 280 nm) is recommended, referencing pharmacopeial standards where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
